molecular formula C12H9F4N3O2 B2954607 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate CAS No. 477713-74-9

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate

Cat. No.: B2954607
CAS No.: 477713-74-9
M. Wt: 303.217
InChI Key: WBSYKFLPHFKFQT-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate is a specialized chemical building block of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule serves as a critical linker component that connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling the targeted degradation of disease-relevant proteins. It has been specifically utilized as an intermediate in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK) , a key protein in B-cell receptor signaling and a validated therapeutic target for hematologic malignancies and autoimmune diseases. The carbamate group in its structure provides a stable yet connectable moiety, while the trifluoromethyl and fluorophenyl groups contribute to optimal physicochemical properties for cell permeability and molecular recognition. By facilitating the recruitment of BTK to the cereblon (CRBN) E3 ubiquitin ligase, PROTACs incorporating this linker induce the ubiquitination and subsequent proteasomal degradation of BTK, offering a catalytic and potentially superior therapeutic modality compared to traditional inhibitory small molecules. This targeted protein degradation approach is a rapidly advancing frontier in drug discovery , providing researchers with a powerful tool to probe complex biological systems, validate novel targets, and develop new therapeutic strategies for cancers and other difficult-to-treat diseases.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSYKFLPHFKFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H13F6N5O2
  • Molecular Weight : 409.1 g/mol
  • IUPAC Name : this compound

Structural Features

The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Antiparasitic Activity

Recent studies have focused on the antiparasitic potential of compounds with similar structural features. For instance, modifications in the pyrazole ring have been shown to enhance activity against malaria parasites by targeting specific enzymes such as PfATP4, which is critical for parasite survival .

Anti-inflammatory Effects

Compounds related to this compound have demonstrated notable anti-inflammatory properties. In vitro assays indicate that derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Potential

The pyrazole scaffold has been associated with anticancer activity. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Summary of Biological Activities

Activity TypeCompound VariantsIC50/EC50 Values (μM)Reference
AntiparasiticN-methyl substituted pyrazoles0.064 - 0.577
Anti-inflammatoryTriazole-linked pyrazoles57.24 - 69.15
AnticancerPyrazole derivativesVariable

Synthesis Overview

The synthesis of this compound typically involves cyclocondensation reactions, yielding high purity compounds suitable for biological testing.

StepReagents/ConditionsYield (%)
CyclocondensationEthanol, heat80 - 87
PurificationColumn chromatography>90

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic effects of a series of pyrazole derivatives against Plasmodium falciparum. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to unsubstituted variants, highlighting the importance of electronic effects in drug design .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which these compounds could be employed in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Pyrazole-Based Carbamates

Compound Name Core Structure R1 R3 Substituent Trifluoromethyl Position Fluorophenyl Key Features
Target Compound Pyrazole 1-CH₃ N-(4-FPh)carbamate 5-CF₃ Yes Combines methyl, CF₃, and fluorophenyl groups
Phenyl (1-phenyl-5-CF₃-1H-pyrazol-3-yl)carbamate Pyrazole 1-Ph N-Ph carbamate 5-CF₃ No Lacks fluorophenyl; carbamate linked to simple phenyl
[1-Methyl-3-CF₃-5-(sulfonyl)-1H-pyrazol-4-yl]methyl N-(4-ClPh)carbamate Pyrazole 1-CH₃ N-(4-ClPh)carbamate 3-CF₃ No CF₃ at position 3; sulfonyl group enhances polarity

Key Observations :

  • Trifluoromethyl at position 5 (vs. position 3 in ) may alter steric and electronic effects, influencing binding to enzymatic targets .

Pyrazoles with Fluorophenyl and Trifluoromethyl Groups

Compound Name Core Structure R1 R5 Substituent Additional Features
Ethyl 1-benzyl-3-(4-FPh)-1H-pyrazole-5-carboxylate Pyrazole 1-benzyl COOEt Ester group instead of carbamate
3-(4-Fluorophenyl)-1-(1-(4-FPh)-3,3,3-CF₃-propenyl)-5-F-1H-pyrazole Pyrazole Propenyl-CF₃ 5-F Multiple fluorines; conjugated system

Key Observations :

  • Replacement of the carbamate with an ester group (as in ) reduces hydrogen-bonding capacity, which may lower target affinity.
  • Multiple fluorine substitutions (e.g., ) increase metabolic resistance but may elevate toxicity risks .

Non-Pyrazole Heterocycles with Similar Substituents

Compound Name Core Structure Functional Groups Key Differences
N-(4-Fluorophenyl)-5-methyl-1-[3-CF₃-Ph]-1H-1,2,4-triazole-3-carboxamide Triazole Carboxamide, CF₃ Triazole core increases rigidity vs. pyrazole
2-((4-FPh)thio)-N-((1-methyl-5-pyridinyl-1H-pyrazol-3-yl)methyl)acetamide Pyrazole Thioether, acetamide Pyridine and thioether groups alter solubility

Key Observations :

  • Thioether and acetamide groups (e.g., ) introduce sulfur-based metabolism pathways, differing from carbamate stability .

Q & A

Basic: What is the optimal synthetic route for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with a 1,5-diarylpyrazole core. For example:

Core formation : Condensation of substituted phenylhydrazines with β-keto esters or trifluoromethyl ketones to form the pyrazole ring .

Carbamate introduction : Reacting the pyrazole intermediate with 4-fluorophenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to avoid side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Key Data : Ultrasound-assisted synthesis (20–40 kHz) can improve yield by 15–20% compared to conventional heating .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions. The trifluoromethyl group shows a characteristic 19F^{19}F-NMR peak at δ −60 to −70 ppm .
  • XRD : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the carbamate group’s planar geometry and dihedral angles between pyrazole and fluorophenyl rings. Example: C–F bond length ≈ 1.34 Å, consistent with aromatic fluorine .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to confirm molecular ion [M+H]+^+ .

Basic: What structural features influence its bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, critical for binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .
  • 4-Fluorophenyl carbamate : The fluorine atom’s electronegativity modulates electron density, affecting hydrogen bonding with active-site residues .
    SAR Insight : Substituting the methyl group on the pyrazole with bulkier groups (e.g., isopropyl) reduces activity by 30–40%, as shown in comparative assays .

Advanced: How to resolve contradictory data on its solubility and stability in aqueous buffers?

Methodological Answer:

  • Controlled Studies : Perform solubility assays in PBS (pH 7.4) with varying co-solvents (e.g., DMSO ≤1%) and monitor stability via UV-Vis (λ = 260–280 nm) over 24–72 hours .
  • DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) identifies polymorphic transitions affecting solubility .
    Example : Stability contradictions in acidic buffers (pH <5) may arise from carbamate hydrolysis; use LC-MS to quantify degradation products .

Advanced: What challenges arise in crystallizing this compound for structural studies?

Methodological Answer:

  • Crystallization Issues : Poor crystal growth due to flexible carbamate linkage. Solutions include:
    • Co-crystallization : Add 10% v/v dioxane to induce lattice packing .
    • Seeding : Use microseeds from analogous pyrazole-carbamates (e.g., ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) .
      Data : Triclinic crystal system (space group P1) with Z = 2 is typical for similar derivatives .

Advanced: How to validate its mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure KiK_i values against carbonic anhydrase isoforms (e.g., CA-II: KiK_i ≈ 50 nM) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CA-II’s Zn2+^{2+}-active site. Key residues: Thr199, His94 .
    Note : Low solubility may artifactually reduce activity; validate with detergent (e.g., 0.01% Tween-80) .

Advanced: What computational methods predict its metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism (e.g., CYP3A4 clearance) and hepatotoxicity .
  • DFT Calculations : Gaussian 16 (B3LYP/6-31G**) to map electron-deficient regions prone to oxidative metabolism (e.g., trifluoromethyl group) .
    Key Finding : The 4-fluorophenyl group reduces CYP2D6 affinity by 60% compared to non-fluorinated analogs .

Advanced: How to address conflicting reports on its ecotoxicity and biodegradation?

Methodological Answer:

  • Microcosm Studies : Incubate with soil microbiota (OECD 307 guidelines) and quantify parent compound via GC-MS .
  • QSAR Models : EPI Suite to estimate biodegradation half-life (e.g., t1/2_{1/2} ≈ 120 days) .
    Limitation : Lack of experimental data necessitates cross-referencing with structurally similar pyrazoles (e.g., ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) .

Advanced: How to optimize its stability under varying storage conditions?

Methodological Answer:

  • Stress Testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A) and monitor degradation via HPLC .
  • Lyophilization : Formulate as a lyophilized powder (trehalose matrix) to enhance shelf life (>24 months at −20°C) .
    Data : Amorphous forms (Tg ≈ 85°C) show better stability than crystalline forms .

Advanced: What novel derivatives can be synthesized for improved pharmacokinetics?

Methodological Answer:

  • Multicomponent Reactions : Ugi-4CR to introduce peptidomimetic side chains (e.g., replacing carbamate with amide linkages) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing aqueous solubility by 2–3-fold .
    Example : Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate analogs show 90% oral bioavailability in murine models .

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